1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound with significant potential in medicinal chemistry. It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structural features, including sulfonyl groups and a chlorothiophene moiety, which may contribute to its biological activity.
The compound is classified under various chemical databases, with a specific CAS (Chemical Abstracts Service) number assigned for identification purposes. The molecular formula of this compound is , and it has a molecular weight of approximately 384.87 g/mol. Its classification falls within the realm of pharmaceutical intermediates and potential therapeutic agents due to its structural complexity and functional groups that may interact with biological targets.
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often utilized for monitoring the progress of the reactions and verifying the structure of the final product.
The molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can be represented using various notations:
InChI=1S/C14H15ClN4O4S2/c1-17(2)12(18)16-9(19)10(20)14(22)21(3,4)13(15)11(5)6/h6H,1-5H3
CC(=O)N(Cc1cccc(c1Cl)S(=O)(=O)N2CCN(C(=O)N(Cc3ccccc3S(=O)(=O)C2=O)C(=O)C2=CC=C(C=C2Cl))C(=O)C)
This structure highlights the presence of multiple functional groups that are likely responsible for its reactivity and biological activity.
The compound's molecular weight is approximately 384.87 g/mol, with a density that may vary depending on the physical form (solid or solution). Its solubility in various solvents can also be an important factor in its application in biological systems.
The compound may undergo several types of chemical reactions:
Reaction conditions such as pH, temperature, and solvent polarity play crucial roles in determining the pathways and products formed during these reactions. Mechanistic studies can be conducted using spectroscopic methods to elucidate reaction pathways.
The mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is likely linked to its ability to interact with specific biological targets:
Studies on similar compounds suggest that modifications in the diazepane ring or sulfonyl groups can significantly affect binding affinity and selectivity for biological targets.
Some key physical properties include:
Chemical properties include:
Relevant data from experimental studies would provide further insights into these properties.
The compound has potential applications in various fields:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: